

Application Notes and Protocols for Sonogashira Coupling of Substituted Iodopyrazole Derivatives

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Compound of Interest

Compound Name: (4-Iodo-1H-pyrazol-1-yl)
(phenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The pyrazole scaffold is a prominent heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is therefore of significant interest in drug discovery.[2]

Substituted iodopyrazole derivatives are excellent substrates for the Sonogashira coupling reaction due to the high reactivity of the carbon-iodine bond.[2] This reactivity allows for the coupling to proceed under mild conditions, often at room temperature, with high yields and good functional group tolerance.[1] These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of various substituted iodopyrazole derivatives, offering a valuable resource for researchers in organic synthesis and drug development.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various substituted iodopyrazole derivatives with phenylacetylene. The data is compiled from peer-reviewed literature and provides a comparative overview of the reaction's efficiency with different substitution patterns on the pyrazole ring.

Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene[3]

Entry	Iodopyrazole Derivative	R ¹	R ²	R ³	Product	Yield (%)
1	tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate	Boc	H	H	20	65
2	1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole	EtOEt	H	H	21	63
3	1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde	EtOEt	CHO	H	22	80
4	4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole	EtOEt	Br	H	23	64
5	1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole	EtOEt	H	CF ₃	24	73
6	1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole	EtOEt	Me	H	25	70

	I)-3-iodo-4-methyl-1H-pyrazole					
7	1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde	EtOEt	H	CHO	26	87
8	1-Methyl-3-iodo-1H-pyrazole	Me	H	H	27	82
9	1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole	EtOEt	I (at 4)	NO ₂ (at 3)	28	58

Reactions were performed with phenylacetylene under standard Sonogashira conditions.[3]

Experimental Protocols

The following are generalized and specific protocols for the Sonogashira coupling of iodopyrazole derivatives.

General Protocol for Sonogashira Coupling of 4-Iodopyrazole Derivatives[2]

Materials:

- 4-Iodopyrazole derivative (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

- Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
- Triethylamine (Et₃N) or a mixture of DMF and Et₃N as solvent/base
- Anhydrous and anaerobic reaction conditions (e.g., under an argon or nitrogen atmosphere)

Procedure:

- To a dry reaction flask, add the 4-iodopyrazole derivative, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
- Add the solvent/base (e.g., triethylamine).
- Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the solvent in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyrazole.

Specific Protocol for the Sonogashira Cross-Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives[4]

Materials:

- Protected 3-iodopyrazole derivative (1 mmol)
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14.04 mg, 0.02 mmol)
- Copper(I) iodide (CuI)

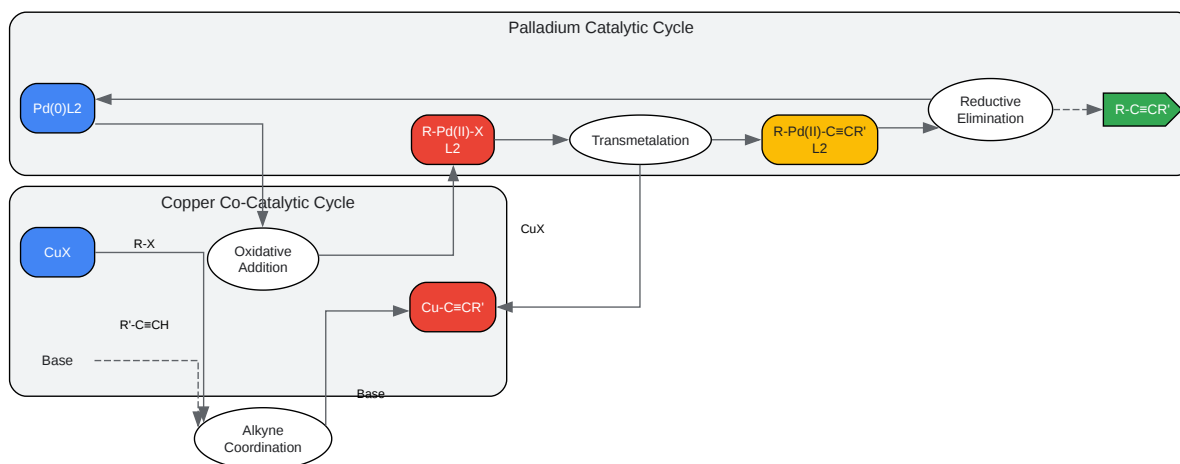
- Triethylamine (Et_3N)
- Dry Tetrahydrofuran (THF) (2 mL)

Procedure:

- To a solution of the protected 3-iodopyrazole derivative (1 mmol) in dry THF (2 mL), add $\text{PdCl}_2(\text{PPh}_3)_2$, CuI , and Et_3N .
- Add phenylacetylene to the reaction mixture.
- Stir the reaction mixture at room temperature under an inert atmosphere.
- Monitor the reaction progress by GC-MS.
- After completion of the reaction, evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography (silica gel, eluent: n-hexane/ethyl acetate) to yield the pure product.

Mandatory Visualizations

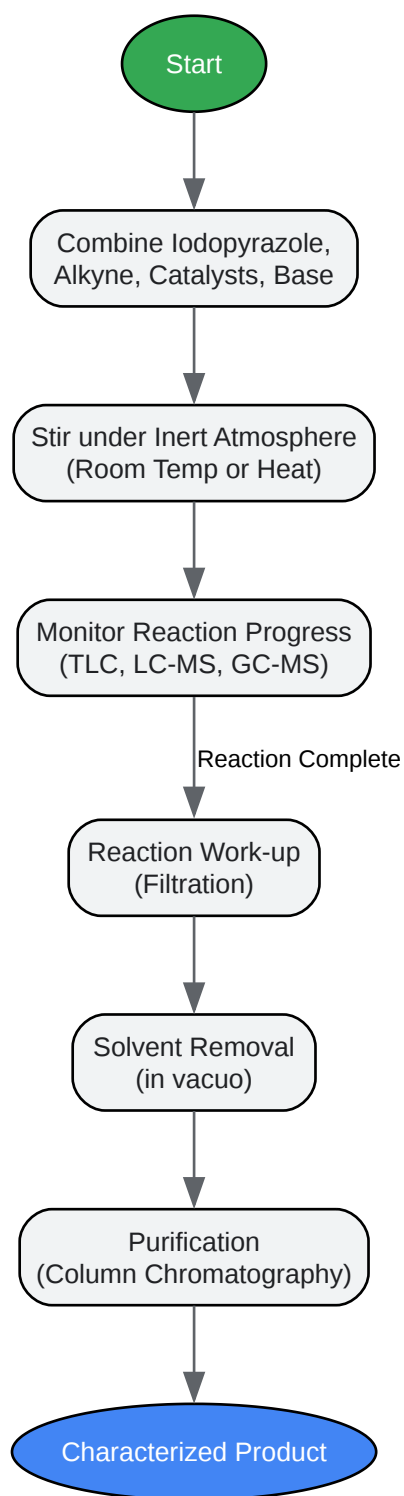
Sonogashira Coupling Reaction Mechanism



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

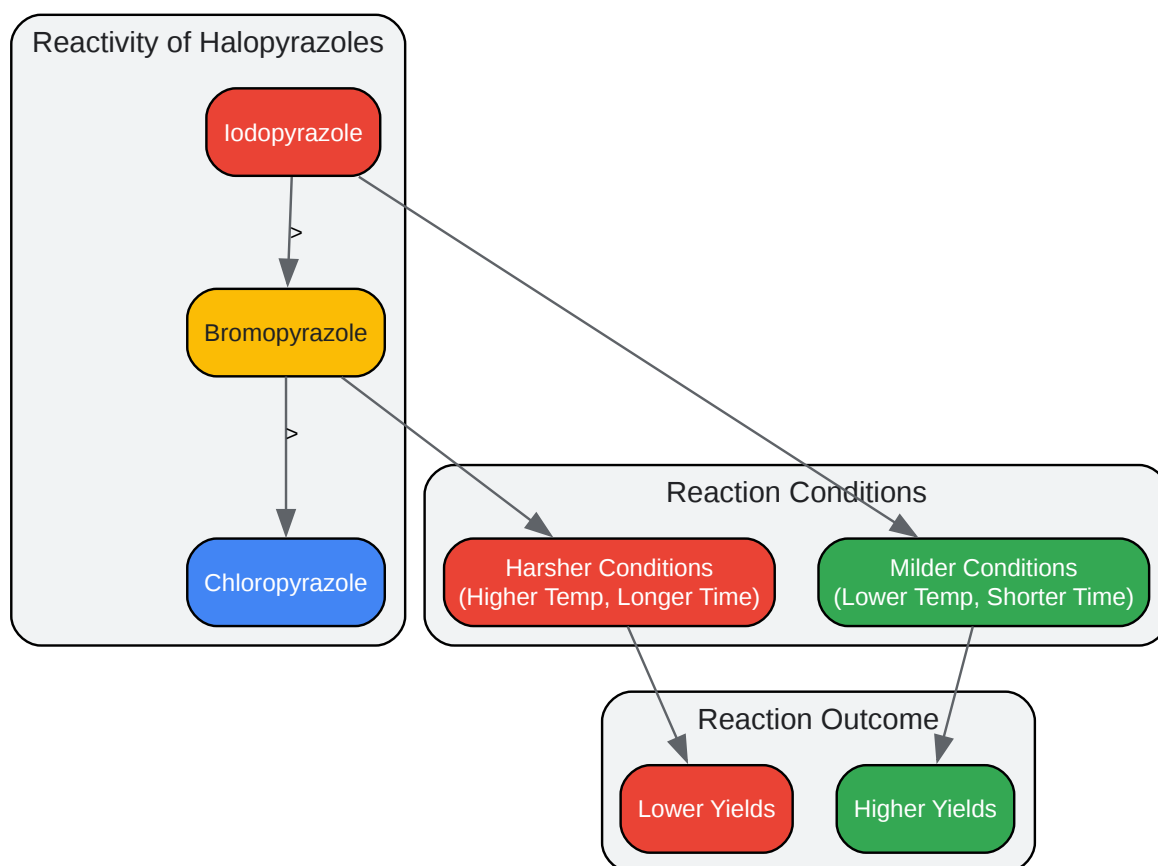
Experimental Workflow for Sonogashira Coupling



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Caption: General experimental workflow for Sonogashira coupling.

Logical Relationships in Sonogashira Coupling of Halopyrazoles



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Caption: Reactivity and outcome relationship for halopyrazoles.

Applications in Drug Development

The pyrazole ring is a privileged scaffold in medicinal chemistry, and the introduction of diverse substituents through methods like the Sonogashira coupling is a key strategy in the development of new therapeutic agents. The alkynyl-substituted pyrazoles synthesized via this method serve as versatile intermediates for further functionalization or as final products with potential biological activity.

The ability to perform the Sonogashira coupling under mild conditions with a high degree of functional group tolerance makes it particularly attractive for the synthesis of complex molecules in a drug discovery setting. This allows for the rapid generation of libraries of diverse pyrazole derivatives for high-throughput screening to identify new lead compounds. The C-C bond formed is stable and provides a rigid linker, which can be advantageous for positioning functional groups for optimal interaction with biological targets. While specific drugs on the market may not be directly cited as being synthesized via Sonogashira coupling of an iodopyrazole, the methodology is a cornerstone of modern synthetic and medicinal chemistry for the exploration of chemical space around such important heterocyclic cores.

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